Pyridine-2-carboxamidine HOAc

Description

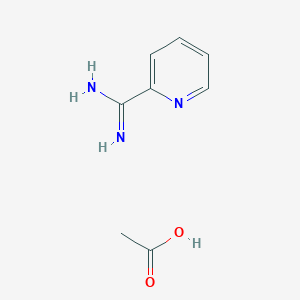

Pyridine-2-carboxamidine HOAc (chemical formula: C₆H₇N₃·C₂H₄O₂) is an amidine derivative of pyridine, where the amidine group (-C(=NH)NH₂) is substituted at the 2-position of the pyridine ring. The acetic acid (HOAc) component likely forms a salt or co-crystal with the amidine base. This compound is structurally distinct from pyridine carboxylic acids or carboxamides due to the presence of the amidine moiety, which confers strong basicity and nucleophilicity. Pyridine-2-carboxamidine derivatives are valuable in medicinal chemistry, often serving as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name |

acetic acid;pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZWIAPUJMCNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=NC(=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyridine-2-Carboxamidoxime

The synthesis begins with the preparation of pyridine-2-carboxamidoxime, an intermediate formed by reacting pyridine-2-carbonitrile with hydroxylamine hydrochloride under basic conditions. This step typically employs ethanol or methanol as a solvent at 60–80°C for 6–12 hours, achieving yields of 70–85%. The amidoxime structure () serves as a precursor for subsequent reduction.

Reduction to Pyridine-2-Carboxamidine

The amidoxime undergoes catalytic hydrogenation using 1% palladium on activated carbon (Pd/C) in the presence of ammonium formate and acetic acid. This transfer hydrogenation process occurs under reflux conditions for 96 hours, selectively reducing the group to , yielding pyridine-2-carboxamidine. The acetic acid solvent facilitates in situ formation of the HOAc salt. Reported yields for analogous 4-pyridinecarboxamidine synthesis under similar conditions reach 25%, suggesting comparable efficiency for the 2-isomer.

Reaction Conditions:

-

Catalyst: 1% Pd/C (150 mg per 1 mmol substrate)

-

Reducing agent: Ammonium formate (6.3 equiv)

-

Solvent: Acetic acid

-

Temperature: Reflux (~118°C)

-

Duration: 96 hours

Post-reaction workup involves basification with sodium hydroxide, extraction with ethyl acetate, and concentration to isolate the free base. Subsequent treatment with acetic acid yields the HOAc salt.

Alternative Pathway: Pinner Reaction from Pyridine-2-Carbonitrile

Pinner Reaction Mechanism

Pyridine-2-carbonitrile undergoes a Pinner reaction, where treatment with anhydrous hydrogen chloride () in methanol generates the imidate intermediate (). This step is conducted at 0–5°C to minimize side reactions, with yields exceeding 80% under optimized conditions.

Comparative Analysis of Methods

*Theorized based on analogous reactions.

Trade-offs:

-

Catalytic Hydrogenation: Lower yields but high selectivity; suitable for acid-sensitive substrates.

-

Pinner Reaction: Higher efficiency but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboxamidine HOAc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.

Substitution: The pyridine ring can undergo substitution reactions where hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-carboxamidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

Pyridine-2-carboxamidine HOAc serves as a building block in organic synthesis. It is utilized in:

- Ligand formation : It acts as a ligand in coordination chemistry, forming complexes with metals such as zinc, nickel, and manganese .

- Synthesis of derivatives : The compound is involved in synthesizing various derivatives that exhibit distinct chemical properties.

Biology

The biological activities of this compound are under extensive investigation:

- Antimicrobial Properties : Research indicates its potential to inhibit bacterial growth by interfering with essential cellular processes.

- Anticancer Activity : The compound has shown promise in targeting specific signaling pathways involved in cancer cell proliferation, leading to induced cell death.

Medicine

Pyridine-2-carboxamidine derivatives are being explored for therapeutic applications:

- Infectious Diseases : Studies suggest its efficacy against diseases like tuberculosis and malaria, where it may inhibit pathogen growth through various mechanisms.

- Inflammatory Disorders : Its derivatives are being investigated for their ability to inhibit the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and could be beneficial in treating autoimmune diseases .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that Pyridine-2-carboxamidine derivatives exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives modified with alkyl groups showed enhanced potency compared to unmodified versions, indicating the importance of structural modifications for activity optimization.

Case Study 2: Anticancer Research

Research involving the application of this compound in cancer treatment revealed that certain derivatives could effectively induce apoptosis in cancer cells. Specifically, compounds that targeted specific kinases associated with cancer progression showed promising results in preclinical trials.

Mechanism of Action

The mechanism of action of Pyridine-2-carboxamidine HOAc involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce cell death by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxylic Acids and Carboxamides

2-Pyridinecarboxylic Acid

- Molecular Formula: C₆H₅NO₂

- Molecular Weight : 123.11 g/mol

- Melting Point : 134–136°C (sublimes)

- Solubility : Highly soluble in water, alcohol, and acetic acid (HOAc) .

- Applications : Used in coordination chemistry and as a precursor for pharmaceuticals.

3-Pyridinecarboxamide

Key Differences :

- Pyridine-2-carboxamidine HOAc lacks the carboxylic acid (-COOH) or carboxamide (-CONH₂) groups, replacing them with an amidine group. This substitution increases basicity (pKa ~11–12 for amidines vs. ~5 for carboxylic acids) and alters reactivity in biological or synthetic contexts.

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compounds such as 5-chloro- and 5-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid () share a fused pyrrole-pyridine core but differ in substituents and functional groups:

Comparison :

- Its amidine group may enhance binding to biological targets compared to carboxylic acids.

Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- CAS : 89581-58-8

- Regulatory Status: No specific hazards listed, but chlorinated pyrimidines often require careful handling .

Key Differences :

- Pyrimidine derivatives (six-membered ring with two nitrogen atoms) exhibit different electronic properties compared to pyridine-based compounds.

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyridine-2-carboxamidine HOAc, and how can their purity be validated?

- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and amidine precursors under acidic conditions. Acetic acid (HOAc) is often used as a solvent or catalyst. Purity validation requires techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, proton NMR can confirm the presence of characteristic peaks for the amidine group and pyridine ring.

- Validation : Cross-reference spectral data with literature values and ensure ≥95% purity via HPLC retention times. Document reagent sources and synthesis conditions rigorously to ensure reproducibility .

Q. What safety precautions and regulatory considerations are necessary when handling this compound?

- Safety Precautions : Use personal protective equipment (PPE), including gloves and goggles, in a fume hood. Avoid inhalation and skin contact due to potential irritancy.

- Regulatory Status : As of 2019, Pyridine-2-carboxamidine hydrochloride (closely related) is not listed in China’s Hazardous Chemicals Directory or Key Regulated Chemicals List. However, treat it as a laboratory hazard under general chemical safety protocols .

Q. How does the presence of acetic acid (HOAc) influence the stability or reactivity of Pyridine-2-carboxamidine in solution?

- Mechanism : HOAc acts as a buffering agent, stabilizing the protonation state of the amidine group. In HOAc-NaOAc buffer systems, the weak acid (HOAc) and its conjugate base (OAc⁻) maintain pH, preventing degradation under acidic or basic conditions. This is critical for reactions requiring precise pH control, such as enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms involving this compound?

- Experimental Design :

- Population : Catalytic systems (e.g., enzyme mimics or metal-organic frameworks).

- Intervention : Introduce this compound as a ligand or co-catalyst.

- Comparison : Compare catalytic efficiency with/without the compound or against alternative ligands.

- Outcomes : Measure turnover frequency (TOF) and substrate conversion via gas chromatography (GC) or mass spectrometry (MS).

- Context : Focus on pH-dependent reactivity and solvent effects (e.g., aqueous vs. organic media). Use the PICOC framework to structure hypotheses .

Q. What are common sources of variability in experimental outcomes when using this compound, and how can they be mitigated?

- Variability Sources :

- Purity : Impurities in synthesis (e.g., unreacted starting materials).

- Storage : Hydrolysis under humid conditions.

- pH Fluctuations : Inconsistent buffering in HOAc-containing systems.

- Mitigation Strategies :

- Validate purity via tandem MS and elemental analysis.

- Store under inert atmosphere (argon) at −20°C.

- Use calibrated pH meters and buffer solutions with documented HOAc/OAc⁻ ratios .

Q. What advanced spectroscopic techniques are best suited for characterizing this compound interactions in complex systems?

- Techniques :

- IR Spectroscopy : Identify hydrogen bonding between the amidine group and HOAc.

- X-ray Crystallography : Resolve 3D structures of co-crystals with metal ions or organic substrates.

- NMR Titration : Quantify binding constants in host-guest systems (e.g., with cyclodextrins).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.